

Application Notes and Protocols for (R)-GSK-3685032 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



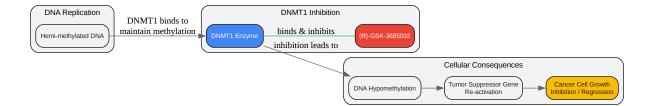
For Researchers, Scientists, and Drug Development Professionals

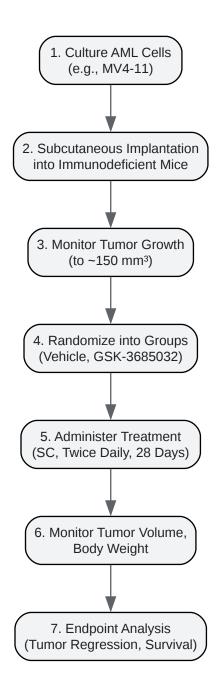
These application notes provide a comprehensive overview of the use of **(R)-GSK-3685032**, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), in preclinical mouse models. The protocols detailed below are based on established methodologies for evaluating its anti-tumor efficacy, particularly in models of acute myeloid leukemia (AML).

Mechanism of Action

(R)-GSK-3685032 selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[1][2] Unlike nucleoside analogs such as decitabine, GSK-3685032 does not incorporate into DNA and acts as a competitive inhibitor, displacing the DNMT1 active-site loop from hemi-methylated DNA.[2][3] This reversible inhibition leads to passive DNA demethylation during cell division, subsequent transcriptional activation of silenced genes, and ultimately, cancer cell growth inhibition.[1][4][5] Notably, this mechanism avoids the DNA damage and associated toxicities observed with traditional hypomethylating agents.[2]









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- To cite this document: BenchChem. [Application Notes and Protocols for (R)-GSK-3685032 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15359747#r-gsk-3685032-dosage-for-mouse-models]

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